molecular formula C23H18N4OS2 B2382094 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851987-27-4

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No.: B2382094
CAS No.: 851987-27-4
M. Wt: 430.54
InChI Key: MJNRSWQTQVNSFP-UHFFFAOYSA-N
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Description

N'-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a heterocyclic compound featuring a quinoline core substituted with a thiophene moiety at the 2-position and a carbohydrazide linkage to a 4,6-dimethylbenzo[d]thiazole group. The dimethyl substituents on the benzothiazole ring likely influence steric and electronic properties, modulating solubility and target interactions .

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c1-13-10-14(2)21-20(11-13)30-23(25-21)27-26-22(28)16-12-18(19-8-5-9-29-19)24-17-7-4-3-6-15(16)17/h3-12H,1-2H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNRSWQTQVNSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Construction of the quinoline core: This can be synthesized via Friedländer synthesis or other quinoline-forming reactions.

    Formation of the carbohydrazide linkage: This step involves the reaction of the quinoline derivative with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical agent. The presence of the benzo[d]thiazole and quinoline components is known to enhance biological activity, making it a candidate for drug development.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide. For instance, benzothiazole derivatives have shown promising results against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. These studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Cell Line IC50 Value Reference
HepG-215 µM
A-54912 µM

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Research into related thiazole and quinoline derivatives has indicated effectiveness against various bacterial strains, suggesting that this compound could be evaluated for similar activities .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor is another area of interest. Compounds containing similar structural motifs have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis .

Enzyme Inhibition Type Reference
AcetylcholinesteraseCompetitive

Synthesis and Structural Studies

Understanding the synthesis of this compound is crucial for its application in research. The synthesis typically involves multiple steps, including the formation of the benzo[d]thiazole moiety and subsequent coupling reactions to introduce the thiophene and quinoline components.

Synthetic Routes

  • Formation of Benzo[d]thiazole : Cyclization of appropriate precursors under acidic or basic conditions.
  • Thiophene Introduction : Coupling reactions such as Suzuki or Stille coupling.
  • Quinoline Core Construction : Utilizing Friedländer synthesis or other quinoline-forming reactions.
  • Carbohydrazide Linkage Formation : Reaction with hydrazine derivatives under controlled conditions.

Computational Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and guide further modifications to enhance its efficacy .

Mechanism of Action

The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Benzothiazole/Thiazole Moieties

The benzothiazole ring is a common pharmacophore in bioactive compounds. Substituents on this ring significantly impact physical and biological properties:

  • Halogen vs. Alkyl Groups : Compounds with halogen substituents (e.g., 4,6-difluorobenzo[d]thiazole in GB18, ) exhibit higher melting points (>300°C) due to strong intermolecular halogen bonding. In contrast, dimethyl substituents (as in the target compound) reduce melting points (e.g., 240–260°C for methyl/methoxy derivatives in ), likely due to decreased crystal packing efficiency .
  • Biological Activity : Halogens (Cl, F) enhance inhibitory activity in some contexts (e.g., 4,6-dichlorobenzo[d]thiazole derivatives in ), whereas alkyl groups like methyl may improve metabolic stability or reduce toxicity .

Table 1: Substituent Effects on Benzothiazole Derivatives

Compound Substituents Melting Point (°C) HPLC Purity (%) Key Reference
Target Compound 4,6-dimethyl Not reported Not reported -
GB18 () 4,6-difluoro >300 95.31
4k () 5-methoxy 240.6 90.8
4o () 4,6-dichloro 257.2 93.5

Heterocyclic Core Variations

The quinoline core in the target compound differentiates it from structurally related heterocycles:

  • Isoquinoline Derivatives: Compounds like N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-phenylisoquinolin-2-yl)acetamide () share the benzothiazole-thiophene motif but replace quinoline with isoquinoline.
  • Triazole-Thione Systems : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () prioritize hydrogen-bonding interactions via triazole-thione tautomers, unlike the carbohydrazide group in the target compound, which offers hydrazine-based reactivity .

Table 2: Core Heterocycle Comparisons

Compound Core Structure Key Functional Group Biological Relevance Reference
Target Compound Quinoline Carbohydrazide Potential antimicrobial
4k () Isoquinoline Acetamide Not reported
7–9 () 1,2,4-Triazole-thione Thione Antifungal/antiviral

Functional Group Influence: Carboxamide vs. Carbohydrazide

The carbohydrazide group (-CONHNH-) in the target compound contrasts with carboxamide (-CONH2) derivatives, such as N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)quinoline-4-carboxamide (). Key differences include:

  • Reactivity : Carbohydrazides can undergo cyclization or form Schiff bases, enabling diverse derivatization (e.g., hydrazone formation in ). Carboxamides are less reactive but more stable .
  • Bioactivity : Hydrazide derivatives often exhibit enhanced metal-chelating properties, which may improve antimicrobial or anticancer activity compared to carboxamides .

Biological Activity

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS No. 851987-27-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H18N4OS2
  • Molecular Weight : 430.55 g/mol
  • CAS Number : 851987-27-4

The compound features a quinoline core, which is known for its pharmacological versatility, combined with a benzo[d]thiazole and thiophene moieties that potentially enhance its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, derivatives of quinoline have exhibited moderate to good activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Quinoline Derivative AM. tuberculosis25.34
Quinoline Derivative BS. aureus11.67
N'-(4,6-dimethyl...)Not yet evaluatedN/A

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Quinoline derivatives have been shown to induce cytotoxic effects in various cancer cell lines by promoting oxidative stress and DNA damage . Studies indicate that the incorporation of hydrazide groups enhances the anticancer activity of quinoline derivatives.

Case Study: Anticancer Efficacy

A study evaluated novel quinoline derivatives against human cancer cell lines such as MCF7 (breast cancer) and H460 (lung cancer). The results indicated significant cytotoxicity associated with specific structural modifications, highlighting the importance of substituents in enhancing biological activity .

The mechanism by which this compound exerts its biological effects likely involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • DNA Interaction : It could interact with DNA, leading to oxidative stress and subsequent cell death.
  • Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis or function through various biochemical pathways.

Structure-Activity Relationship (SAR)

Research into the SAR of quinoline derivatives reveals that specific substitutions can significantly influence their biological activities. For example, the presence of electron-withdrawing groups can enhance antimicrobial efficacy while modifying hydrophobic characteristics can improve cellular uptake .

Table 2: Structure-Activity Relationship Insights

SubstituentBiological Activity Impact
Methyl GroupIncreased cytotoxicity
Ethyl GroupModerate antimicrobial activity
Hydroxyl GroupEnhanced enzyme inhibition

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